molecular formula C22H44O2 B14472288 2-Methylpropyl 2-methylheptadecanoate CAS No. 65286-46-6

2-Methylpropyl 2-methylheptadecanoate

Cat. No.: B14472288
CAS No.: 65286-46-6
M. Wt: 340.6 g/mol
InChI Key: MUJQRWPCBKFGFO-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-methylheptadecanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its branched structure, which can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-methylheptadecanoate typically involves the esterification reaction between 2-methylheptadecanoic acid and 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-methylheptadecanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically catalyzed by an acid or base.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts with the presence of another alcohol.

Major Products Formed

    Hydrolysis: 2-methylheptadecanoic acid and 2-methylpropanol.

    Reduction: 2-methylheptadecanol.

    Transesterification: A new ester and a different alcohol.

Scientific Research Applications

2-Methylpropyl 2-methylheptadecanoate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.

    Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-methylheptadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-methylheptadecanoic acid and 2-methylpropanol. These products can then interact with various molecular targets and pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 2-methylpropanoate
  • 2-Methylpropyl 2-methylbutanoate
  • 2-Methylpropyl 2-methylhexanoate

Uniqueness

2-Methylpropyl 2-methylheptadecanoate is unique due to its longer carbon chain compared to similar esters. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its biological activity. The branched structure also adds to its distinct characteristics, making it a valuable compound for various applications.

Properties

CAS No.

65286-46-6

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

2-methylpropyl 2-methylheptadecanoate

InChI

InChI=1S/C22H44O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)22(23)24-19-20(2)3/h20-21H,5-19H2,1-4H3

InChI Key

MUJQRWPCBKFGFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)C(=O)OCC(C)C

Origin of Product

United States

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